(E)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide
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Overview
Description
(E)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a pyrrole ring, and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with a malononitrile in the presence of a base to form the cyano group . The pyrrole ring can be introduced through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine . The final step often involves coupling the pyrrole derivative with the phenylprop-2-enamide moiety under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry to improve reaction efficiency, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the phenyl ring, using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino derivatives.
Substitution: Substituted phenyl or cyano derivatives.
Scientific Research Applications
(E)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The pyrrole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their function . The compound may also modulate signaling pathways by binding to receptors or enzymes involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(4-methoxyphenyl)prop-2-enamide: Similar structure with a methoxy group on the phenyl ring.
(E)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(4-chlorophenyl)prop-2-enamide: Similar structure with a chloro group on the phenyl ring.
Uniqueness
The uniqueness of (E)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and pyrrole groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
(E)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-16-10-11-23(12-17(16)2)27-18(3)13-20(19(27)4)14-21(15-25)24(28)26-22-8-6-5-7-9-22/h5-14H,1-4H3,(H,26,28)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUNVOXZRAPXOL-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)NC3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)/C=C(\C#N)/C(=O)NC3=CC=CC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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